Diethyl bis(hydroxymethyl)malonate
Overview
Description
Diethyl bis(hydroxymethyl)malonate is an organic compound with the molecular formula C9H16O6. It is a white to almost white crystalline solid that is slightly soluble in water. This compound is used as a reagent in organic synthesis, particularly for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .
Mechanism of Action
Target of Action
Diethyl bis(hydroxymethyl)malonate is a chemical compound used as a reagent in organic synthesis . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used to facilitate chemical reactions in the laboratory.
Mode of Action
As a reagent, this compound interacts with other compounds to form new products. Specifically, it is used for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . The hydroxymethyl groups in the compound can react with carbonyl compounds (like acetals, aldehydes, and ketones) to form 1,3-dioxanes, a type of cyclic ether.
Result of Action
The primary result of the action of this compound is the formation of 1,3-dioxanes when reacted with acetals, aldehydes, and ketones . These 1,3-dioxanes can then be used as intermediates in the synthesis of other complex organic compounds.
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules in the course of its use as a reagent in the preparation of 1,3-dioxanes . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved.
Molecular Mechanism
It is known to participate in the formation of 1,3-dioxanes from acetals, aldehydes, and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bis(hydroxymethyl)malonate can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base such as potassium bicarbonate. The reaction is carried out at a controlled temperature of 25-30°C with mechanical stirring. The product is then extracted using ether and purified through crystallization .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(hydroxymethyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted malonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted malonic esters, acrylic esters, and isobutyric esters. These products are valuable intermediates in organic synthesis and are used in various industrial applications .
Scientific Research Applications
Diethyl bis(hydroxymethyl)malonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diethyl bis(hydroxymethyl)malonate include:
- Diethyl malonate
- Diethyl ketomalonate
- Bis(trimethylsilyl) malonate
Uniqueness
This compound is unique due to its dual hydroxymethyl groups, which provide additional reactivity and versatility in organic synthesis. This makes it a valuable reagent for preparing a wide range of compounds that are not easily accessible through other reagents .
Properties
IUPAC Name |
diethyl 2,2-bis(hydroxymethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBOKEUIHYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885143 | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-01-0 | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20605-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl bis(hydroxymethyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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